molecular formula C14H15N5O2 B3406436 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 31950-61-5

8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B3406436
CAS No.: 31950-61-5
M. Wt: 285.3 g/mol
InChI Key: GJJSIFLFBCWVQS-UHFFFAOYSA-N
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Description

8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of the purine nucleus. The process involves the following steps:

    Alkylation: The purine base is alkylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Amination: The intermediate product is then subjected to amination using ammonia or an amine source under controlled conditions.

    Methylation: The final step involves methylation of the purine ring using methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically forming N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the purine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted purines depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Used in studies involving enzyme interactions and inhibition.

Medicine:

  • Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
  • Studied for its effects on cellular signaling pathways.

Industry:

  • Utilized in the development of novel materials with specific electronic properties.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with nucleic acids, influencing gene expression and cellular processes.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Similar purine structure but with different functional groups.

    Theobromine (3,7-dimethylxanthine): Another purine derivative with stimulant properties.

    Theophylline (1,3-dimethylxanthine): Used in respiratory diseases for its bronchodilator effects.

Uniqueness: 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and amino substitution make it a valuable compound for studying structure-activity relationships in medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

8-amino-7-benzyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-17-11-10(12(20)18(2)14(17)21)19(13(15)16-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJSIFLFBCWVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279788
Record name 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31950-61-5
Record name NSC14132
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-amino-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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